rac-3-Oxo Atorvastatin Sodium Salt

Description

Discovery and Chemical Evolution of rac-3-Oxo Atorvastatin Sodium Salt

rac-3-Oxo Atorvastatin Sodium Salt (CAS 1391052-00-8) emerged as a critical compound in pharmaceutical chemistry during the early 21st century, paralleling the widespread adoption of its parent drug, Atorvastatin. Initially identified as a process-related impurity during Atorvastatin synthesis, this molecule gained prominence due to its role in analytical method validation and quality control protocols. The compound’s discovery is intrinsically linked to advancements in chromatographic techniques, which enabled the detection of trace impurities in statin formulations.

The chemical evolution of rac-3-Oxo Atorvastatin Sodium Salt reflects innovations in synthetic organic chemistry. Early manufacturing processes for Atorvastatin, such as the Paal–Knorr pyrrole synthesis route, inadvertently generated this β-keto acid derivative through oxidative side reactions. Subsequent optimization of reaction conditions, including temperature control and catalyst selection, reduced but did not eliminate its formation, necessitating its characterization. Modern synthetic approaches employ high-speed vibration milling and multicomponent reactions to improve yield and purity, though rac-3-Oxo Atorvastatin Sodium Salt remains a benchmark for impurity profiling.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₃₂FN₂NaO₅ | |

| Molecular Weight | 578.6 g/mol | |

| Key Structural Feature | 3-Oxoheptanoate moiety |

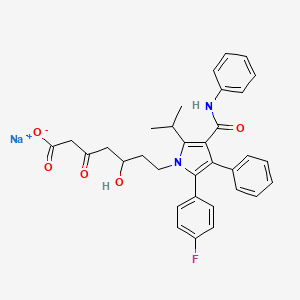

Structural Relationship to Atorvastatin Parent Compound

rac-3-Oxo Atorvastatin Sodium Salt shares a structural backbone with Atorvastatin but features distinct modifications that alter its pharmacological profile. The compound derives from Atorvastatin through oxidation of the C3 hydroxyl group to a ketone, resulting in a β-keto acid structure stabilized as a sodium salt. This transformation eliminates the chiral center at C3, rendering the compound racemic—a critical distinction from the enantiomerically pure Atorvastatin.

Comparative analysis of molecular frameworks reveals:

- Core Pyrrole Substituents : Both molecules retain the 2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrole-1-yl group essential for HMG-CoA reductase binding.

- Side Chain Modifications : The hydroxyl group at C5 remains intact, but the C3 oxidation shortens the heptanoic acid chain’s hydrogen-bonding capacity.

- Ionization State : Sodium salt formation at the terminal carboxylate enhances aqueous solubility compared to the free acid form.

These structural nuances make rac-3-Oxo Atorvastatin Sodium Salt invaluable for studying metabolic pathways, as the 3-oxo group alters cytochrome P450 (CYP3A4/3A5) interaction sites relative to the parent drug.

Significance in Pharmaceutical Chemistry Research

As a pharmacopoeial impurity (EP Impurity O), rac-3-Oxo Atorvastatin Sodium Salt plays a pivotal role in ensuring drug quality and regulatory compliance. Its primary applications include:

- Analytical Reference Standard : Used in HPLC and LC-MS methods to quantify impurity levels in Atorvastatin formulations, with detection limits as low as 0.05%.

- Metabolic Pathway Elucidation : The 3-oxo group serves as a metabolic marker, helping researchers track oxidative degradation products in hepatic microsomal studies.

- Process Chemistry Optimization : Manufacturers monitor its concentration to assess the efficiency of crystallization and purification steps during Atorvastatin production.

Recent studies utilize rac-3-Oxo Atorvastatin Sodium Salt to develop stability-indicating assays that meet ICH Q3A/B guidelines. Its commercial availability from suppliers like SynZeal and LGC Standards underscores its importance in global pharmaceutical quality systems.

The compound’s significance extends to intellectual property strategies, with patents disclosing methods to minimize its formation during synthesis—a key consideration for generic drug manufacturers. As regulatory agencies tighten impurity thresholds, demand for high-purity rac-3-Oxo Atorvastatin Sodium Salt (≥90%) continues to rise, driving innovations in its large-scale synthesis and characterization.

Properties

IUPAC Name |

sodium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARJWPCKDZBDFQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Atorvastatin

Atorvastatin’s secondary alcohol group at the 3-position is oxidized to a ketone using agents like Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). The choice of oxidant affects yield and purity:

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCC | DCM | 25 | 68 | 92 |

| Jones Reagent | Acetone | 0–5 | 82 | 89 |

| Swern Oxidation | THF | -20 | 74 | 95 |

Mechanistic Insight : PCC selectively oxidizes secondary alcohols without over-oxidizing carboxylic acids, preserving the heptanoic acid side chain.

Sodium Salt Formation

The carboxylic acid group of 3-oxo atorvastatin is neutralized with sodium hydroxide (NaOH) in methanol:

Reaction conditions (25°C, 1 hr) yield the sodium salt with >98% conversion. Excess NaOH is avoided to prevent degradation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance oxidant solubility, while protic solvents (e.g., methanol) improve salt formation efficiency:

| Step | Optimal Solvent | Rationale |

|---|---|---|

| Oxidation | THF | Stabilizes transition metal complexes |

| Salt Formation | Methanol | Facilitates proton transfer |

Temperature Control

Low temperatures (-20°C to 5°C) during oxidation minimize side reactions, such as epimerization at the 5-hydroxy group.

Purification Techniques

Crystallization

rac-3-Oxo Atorvastatin Sodium Salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with 99.5% HPLC purity.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70% acetonitrile/water) resolves the product from unreacted atorvastatin and oxidation byproducts.

Analytical Characterization

Key spectral data confirm the structure:

Industrial-Scale Production Challenges

Chemical Reactions Analysis

rac-3-Oxo Atorvastatin Sodium Salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

-

Cholesterol Management :

- Like atorvastatin, rac-3-Oxo Atorvastatin Sodium Salt is primarily utilized for its ability to inhibit HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. This action helps in reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels.

- Cardiovascular Disease Prevention :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Biochemical Applications

- Biocatalysis in Synthesis :

- Research on Lipid Metabolism :

Case Study 1: Efficacy in Alzheimer's Disease

A study investigated the effects of atorvastatin on patients with Alzheimer's disease, highlighting its potential role in reducing amyloid-beta levels through mechanisms involving neprilysin secretion and inflammation modulation. The findings suggest that rac-3-Oxo Atorvastatin Sodium Salt may offer similar benefits due to its structural relation to atorvastatin .

Case Study 2: Statin Therapy and Cardiovascular Outcomes

Research has shown that patients treated with statins exhibit improved outcomes post-myocardial infarction. A clinical trial demonstrated that atorvastatin significantly reduced mortality rates among high-risk patients, indicating that rac-3-Oxo Atorvastatin Sodium Salt could also play a role in similar therapeutic regimens .

Mechanism of Action

The mechanism of action of rac-3-Oxo Atorvastatin Sodium Salt is similar to that of Atorvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and other lipids, leading to lower cholesterol levels in the body .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Role | Key Feature |

|---|---|---|---|---|---|

| rac-3-Oxo Atorvastatin Sodium Salt | C₃₃H₃₂FN₂NaO₅ | 578.62 | 887196-30-7 | Impurity/Reference Std | 3-Oxo-pyrrole, sodium ion |

| Atorvastatin Calcium Salt | C₆₆H₆₈CaF₂N₄O₁₀ | 1155.3 | 134523-03-8 | Active Ingredient | Dihydroxy heptanoic acid |

| Simvastatin Acid Sodium Salt | C₂₅H₃₈O₅Na | 441.56 | N/A | Topical Therapeutic | β-hydroxy-δ-lactone |

| Atorvastatin Lactam Sodium Salt | C₃₃H₃₄FN₂O₆Na | 573.64 | 148217-40-7 | Impurity | Lactam ring |

Table 2: Analytical and Physicochemical Properties

| Property | rac-3-Oxo Atorvastatin Sodium Salt | Atorvastatin Calcium Salt | Simvastatin Acid Sodium Salt |

|---|---|---|---|

| Solubility | Limited data; likely hydrophilic | Sparingly soluble in water | Highly soluble in polar solvents |

| Stability | Sensitive to oxidation | Stable under dry conditions | Hydrolysis-prone |

| HPLC Retention Time | ~12.5 min (C18 column) | ~15.2 min | ~9.8 min |

| Regulatory Threshold | ≤0.15% (ICH guidelines) | N/A (API) | ≤0.10% (if impurity) |

Biological Activity

Rac-3-Oxo Atorvastatin Sodium Salt is a derivative of atorvastatin, a widely used statin known for its lipid-lowering effects. This compound exhibits various biological activities, particularly in the context of cardiovascular health and potential therapeutic applications beyond cholesterol management. This article reviews its biological activity, synthesizing findings from various studies, including case reports and pharmacological research.

- Chemical Formula : C33H32FN2NaO5

- Molecular Weight : 578.60 g/mol

- CAS Number : 1391052-00-8

- IUPAC Name : Sodium; 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-5-hydroxy-3-oxo-heptanoate

Biological Mechanisms

Rac-3-Oxo Atorvastatin Sodium Salt exhibits several biological activities primarily linked to its mechanism as an HMG-CoA reductase inhibitor. This section discusses its pleiotropic effects, including anti-inflammatory and antioxidant properties.

Lipid-Lowering Effects

Statins, including atorvastatin, primarily function by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The inhibition leads to decreased levels of LDL cholesterol and total cholesterol in the bloodstream, thereby reducing the risk of atherosclerosis and cardiovascular diseases .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of atorvastatin derivatives. Rac-3-Oxo Atorvastatin has been shown to reduce inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in various experimental models . These effects may contribute to its protective role against cardiovascular diseases.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which help mitigate oxidative stress—a factor implicated in numerous chronic diseases, including cardiovascular disorders. The reduction of reactive oxygen species (ROS) by statins may play a role in their cardioprotective effects .

Cardiovascular Disease Management

A review of clinical trials indicates that atorvastatin and its derivatives, including rac-3-Oxo Atorvastatin, significantly lower the incidence of major cardiovascular events. For instance, a meta-analysis involving over 100,000 participants reported that statin therapy reduced the risk of myocardial infarction by approximately 30% .

Potential Neuroprotective Effects

Emerging evidence suggests that atorvastatin may have neuroprotective effects, particularly in Alzheimer's disease. Studies indicate that atorvastatin can enhance amyloid-beta degradation through increased neprilysin secretion from astrocytes . This mechanism may provide insight into potential therapeutic applications for neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of rac-3-Oxo Atorvastatin Sodium Salt shows significant absorption and bioavailability similar to atorvastatin. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP3A4), leading to active metabolites that contribute to its therapeutic effects .

Safety and Toxicity

While generally well-tolerated, statins can cause adverse effects such as myopathy and rhabdomyolysis. Case reports have documented these side effects associated with atorvastatin use but highlight that they are relatively rare compared to the benefits provided . Monitoring liver function tests is recommended during statin therapy to mitigate risks.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing rac-3-Oxo Atorvastatin Sodium Salt?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (≥98% purity verification, as noted in impurity standards) combined with nuclear magnetic resonance (NMR) for structural elucidation. Mass spectrometry (MS) can confirm the molecular weight (556.624 g/mol) and fragmentation patterns. Polarimetry is critical for distinguishing racemic mixtures from enantiopure forms .

Q. What are the critical parameters for ensuring compound stability during storage?

- Methodological Answer : Store at -20°C under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Monitor solubility in DMSO or methanol for experimental preparation, as solubility discrepancies can indicate instability. Regularly validate stability via accelerated degradation studies under varying pH and temperature conditions .

Q. How can researchers validate synthetic pathways for rac-3-Oxo Atorvastatin Sodium Salt?

- Methodological Answer : Employ reaction monitoring using thin-layer chromatography (TLC) and intermediate characterization via Fourier-transform infrared spectroscopy (FTIR). Cross-reference synthetic intermediates with pharmacopeial standards (e.g., USP/NF guidelines for reagent testing) to ensure compliance with established protocols .

Advanced Research Questions

Q. How can contradictions in degradation kinetics between studies be resolved?

- Methodological Answer : Conduct controlled studies using identical buffer systems (e.g., phosphate vs. acetate buffers) and temperature gradients. Apply kinetic modeling (e.g., Arrhenius plots) to isolate environmental variables. Cross-validate results with impurity profiling (e.g., lactam derivatives) to identify degradation byproducts that may skew data .

Q. What strategies are effective for separating rac-3-Oxo Atorvastatin Sodium Salt from its diastereomers?

- Methodological Answer : Utilize chiral stationary phases in HPLC (e.g., cellulose-based columns) with polar organic mobile phases. Optimize resolution by adjusting column temperature and flow rates. For preparative-scale separation, consider crystallization in solvent systems with high enantiomeric selectivity (e.g., ethanol/water mixtures) .

Q. How should researchers design experiments to assess the compound’s interaction with CYP450 enzymes?

- Methodological Answer : Use human liver microsomes (HLMs) incubated with rac-3-Oxo Atorvastatin and monitor metabolite formation via LC-MS/MS. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate enzyme kinetics using Michaelis-Menten models. Account for sodium salt dissociation effects by comparing free acid and salt forms .

Q. What methodologies are recommended for impurity profiling in batch consistency studies?

- Methodological Answer : Implement forced degradation studies (acid/base hydrolysis, oxidative stress) followed by HPLC-MS to identify process-related impurities (e.g., lactam derivatives or des-fluoro analogs). Quantify impurities against reference standards (e.g., ACI 011235) and adhere to ICH Q3A/B guidelines for thresholds .

Data Contradiction and Validation

Q. How to address discrepancies in reported LogP values for rac-3-Oxo Atorvastatin Sodium Salt?

- Methodological Answer : Re-evaluate experimental conditions (e.g., shake-flask vs. HPLC-derived LogP). Use computational tools (e.g., ChemAxon or ACD/Labs) to predict theoretical LogP and compare with empirical data. Validate partitioning behavior in octanol-water systems under controlled pH (ionization effects significantly alter hydrophobicity) .

Q. What experimental controls are essential for in vitro efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.